![molecular formula C22H19N5O4S B2526967 6-[[4-(4-méthoxyphényl)-5-phénacylsufanyl-1,2,4-triazol-3-yl]méthyl]-1H-pyrimidine-2,4-dione CAS No. 852153-34-5](/img/new.no-structure.jpg)

6-[[4-(4-méthoxyphényl)-5-phénacylsufanyl-1,2,4-triazol-3-yl]méthyl]-1H-pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

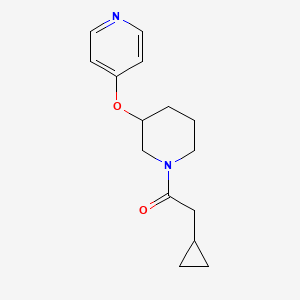

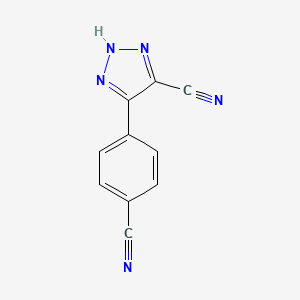

6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.

BenchChem offers high-quality 6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antifongique

La fraction 1,2,4-triazole substituée par la thione, présente dans notre composé, a démontré des propriétés antifongiques . Les chercheurs ont exploré son potentiel en tant qu'agent antifongique contre divers agents pathogènes fongiques. En inhibant la croissance fongique, il pourrait contribuer au développement de nouveaux médicaments antifongiques.

Propriétés antimicrobiennes et antibiotiques

Les composés S-alkylés dérivés du 4H-1,2,4-triazole-3-thiol ont montré une activité antimicrobienne et antibiotique avérée . Enquêter sur l'efficacité de notre composé contre les souches bactériennes pourrait conduire à de nouvelles options thérapeutiques.

Mécanismes d'inhibition des protéines

L'échafaudage 1,2,4-triazole a été associé à des mécanismes d'inhibition des protéines liés à des maladies telles que le diabète, l'obésité et le cancer . Les chercheurs peuvent explorer comment notre composé interagit avec des protéines spécifiques, identifiant potentiellement de nouvelles cibles médicamenteuses.

Action antituberculeuse

Des études antérieures ont laissé entrevoir des propriétés antituberculeuses associées aux dérivés du 1,2,4-triazole . Enquêter sur la question de savoir si notre composé présente des effets similaires contre Mycobacterium tuberculosis pourrait être précieux pour le développement de médicaments contre la tuberculose.

Mécanisme D'action

Target of Action

The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also interacts with active residues of ATF4 and NF-kB proteins .

Mode of Action

This compound exhibits neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it exhibits neuroprotective and anti-inflammatory effects .

Pharmacokinetics

The compound’s neuroprotective and anti-inflammatory properties suggest that it can cross the blood-brain barrier and interact with neuronal cells .

Result of Action

The compound’s action results in neuroprotection and anti-inflammation . It reduces neuronal death, which is beneficial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propriétés

Numéro CAS |

852153-34-5 |

|---|---|

Formule moléculaire |

C22H19N5O4S |

Poids moléculaire |

449.49 |

Nom IUPAC |

6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H19N5O4S/c1-31-17-9-7-16(8-10-17)27-19(11-15-12-20(29)24-21(30)23-15)25-26-22(27)32-13-18(28)14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H2,23,24,29,30) |

Clé InChI |

KMPMFUKGLPWMCM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2526887.png)

![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)

![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)

![N-(2-methylpropyl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2526894.png)

![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)

![N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2526898.png)

![N-(2-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide](/img/structure/B2526902.png)

![Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2526905.png)